molecular formula C10H11N3 B3022253 2-(1-Methyl-1H-pyrazol-3-yl)aniline CAS No. 87488-80-0

2-(1-Methyl-1H-pyrazol-3-yl)aniline

Cat. No. B3022253
CAS RN: 87488-80-0
M. Wt: 173.21 g/mol
InChI Key: AQHNJKCWZFJQJD-UHFFFAOYSA-N
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Description

“2-(1-Methyl-1H-pyrazol-3-yl)aniline” is a chemical compound that is a light yellow solid . It is part of a class of compounds known as pyrazoles, which are heterocyclic compounds containing a 5-membered aromatic ring with three carbon atoms, and two adjacent nitrogen centers .


Molecular Structure Analysis

The molecular structure of “2-(1-Methyl-1H-pyrazol-3-yl)aniline” is characterized by a pyrazole ring attached to an aniline group. The pyrazole ring contains a methyl group at the 1-position . The exact structure can be represented by the SMILES string Cn1ccc(n1)-c2cccc(N)c2 .


Physical And Chemical Properties Analysis

“2-(1-Methyl-1H-pyrazol-3-yl)aniline” is a light yellow solid with a melting point of 130–133°C . Its 1H NMR spectrum in DMSO-d6 is characterized by several peaks, including a singlet at 12.84 (NH), a doublet at 7.95 (Ar–H), another doublet at 7.83 (Ar–H), a singlet at 6.60 (C4–H), and a singlet at 2.28 (CH3) .

Scientific Research Applications

Crystal Structure Analysis

The compound “2-(1-Methyl-1H-pyrazol-3-yl)aniline” can be used in the study of crystal structures . The crystal structure of a similar compound, 1-methyl-1H-pyrazol-2-ium nitrate, has been analyzed in detail, providing valuable insights into the structural properties of these types of compounds .

Synthesis of High Energy Insensitive Simple Explosives

The compound can serve as an intermediate in the synthesis of 1-methyl-3,4,5-trinitropyrazole, a high energy insensitive simple explosive . This process involves nitration of 1-methylpyrazole .

Antileishmanial and Antimalarial Applications

“2-(1-Methyl-1H-pyrazol-3-yl)aniline” could potentially be used in the development of antileishmanial and antimalarial drugs . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound .

Inhibition of Cytochrome P450 Enzymes

The compound can be used in the study of cytochrome P450 enzymes . It has been found that a similar compound, 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea, shows effective NAMPT activity while weakening CYP DI for multiple CYP isoforms .

Cancer Research

“2-(1-Methyl-1H-pyrazol-3-yl)aniline” could potentially be used in cancer research . A similar compound has shown improved growth inhibition in PC-3 cells .

Organic Chemistry Research

The compound can be used in organic chemistry research as it provides a platform for the study of nitration reactions and the synthesis of other organic compounds .

Safety and Hazards

The safety data sheet for a related compound, “3-(1-Methyl-1H-pyrazol-3-yl)aniline”, indicates that it is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(1-methylpyrazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-13-7-6-10(12-13)8-4-2-3-5-9(8)11/h2-7H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHNJKCWZFJQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-1H-pyrazol-3-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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